

Application Notes & Protocols: High-Resolution Infrared Spectroscopy of Acetylene-d1 (C₂HD)

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Compound of Interest

Compound Name: Acetylene-d1

Cat. No.: B1604952

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Acetylene-d1** (H-C≡C-D), also known as monodeuterated acetylene, is a molecule of significant interest in molecular spectroscopy, astrophysics, and atmospheric science. Its linear structure and well-defined vibrational and rotational energy levels make it an excellent candidate for high-resolution spectroscopic studies. These studies provide precise data on molecular structure, dynamics, and intermolecular forces. This document outlines the protocols for acquiring and analyzing the high-resolution infrared spectrum of C₂HD and presents key quantitative data derived from such analyses.

Molecular Constants and Spectroscopic Data

High-resolution infrared spectroscopy allows for the precise determination of various molecular constants for **acetylene-d1**. These constants are critical for accurately modeling the molecule's potential energy surface and for predicting its spectral features. Data from multiple studies have been compiled to provide a comprehensive overview.

Table 1: Ground State Rotational Constants for C₂HD

Constant	Value (cm ⁻¹)	Value (MHz)	Reference
B ₀	0.99156 ± 0.00004	29726.1 ± 1.2	[1]
D ₀	(1.17 ± 0.07) × 10 ⁻⁶	0.0351 ± 0.0021	[1]

Table 2: Vibrational Frequencies and Rotational Constants for Fundamental Bands of C₂HD

Band	ν_0 (cm ⁻¹)	B' (cm ⁻¹)	$(B' - B_0) \times 10^3$ (cm ⁻¹)	Reference
ν_4 (Π)	518.38	0.99378	+2.22	[1]
ν_5 (Π)	677.77	0.99496	+3.40	[1]

Note: ν_4 and ν_5 are the two perpendicular bending modes of the C₂HD molecule.

Table 3: I-type Doubling Constants for Degenerate Bending Modes

Constant	Value (cm ⁻¹)	Reference
q_4	4.42×10^{-3}	[1]
q_5	3.98×10^{-3}	[1]

Experimental Protocols

The following section details the methodology for obtaining a high-resolution infrared spectrum of gaseous **acetylene-d1**. The protocol is based on Fourier Transform Infrared (FTIR) spectroscopy, a common technique for such measurements.[\[2\]](#)

Sample Preparation

- **Synthesis/Procurement:** **Acetylene-d1** is not commercially available in high purity and is typically synthesized. A common method involves the reaction of calcium carbide (CaC₂) with heavy water (D₂O) to produce C₂D₂, followed by controlled reaction with H₂O to generate a mixture containing C₂HD.
- **Purification:** The synthesized gas mixture must be purified to isolate C₂HD. This is often achieved through fractional distillation or gas chromatography.
- **Sample Cell:** Introduce the purified C₂HD gas into a long-path gas cell. The cell length (typically 1 meter or longer) is chosen to ensure sufficient absorption for weaker transitions.

The pressure should be kept low (e.g., 50 mmHg) to minimize pressure broadening of the spectral lines.[3]

Spectrometer Setup and Data Acquisition

- **Instrumentation:** A high-resolution FTIR spectrometer is required. Key components include:
 - Source: A stable infrared source (e.g., Globar).
 - Interferometer: A Michelson interferometer with a suitable beamsplitter (e.g., KBr for the mid-IR region).
 - Detector: A sensitive detector, such as a liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) or a gold-doped germanium detector.[4]
 - Optics: High-reflectivity mirrors to guide the IR beam through the sample.
- **Resolution:** Set the spectrometer to its highest resolution, typically 0.01 cm^{-1} or better, to resolve the individual rovibrational lines.
- **Data Acquisition:**
 - Evacuate the spectrometer's optical bench to minimize interference from atmospheric water and carbon dioxide.
 - Record a background spectrum with the gas cell evacuated.
 - Introduce the C₂HD sample into the cell and record the sample spectrum.
 - Co-add multiple scans (e.g., 64 or more) to improve the signal-to-noise ratio.[5]
- **Calibration:** For absolute frequency accuracy, the spectrum should be calibrated using reference lines from a well-known standard, such as CO, N₂O, or H₂O, whose transition frequencies are precisely known.[4]

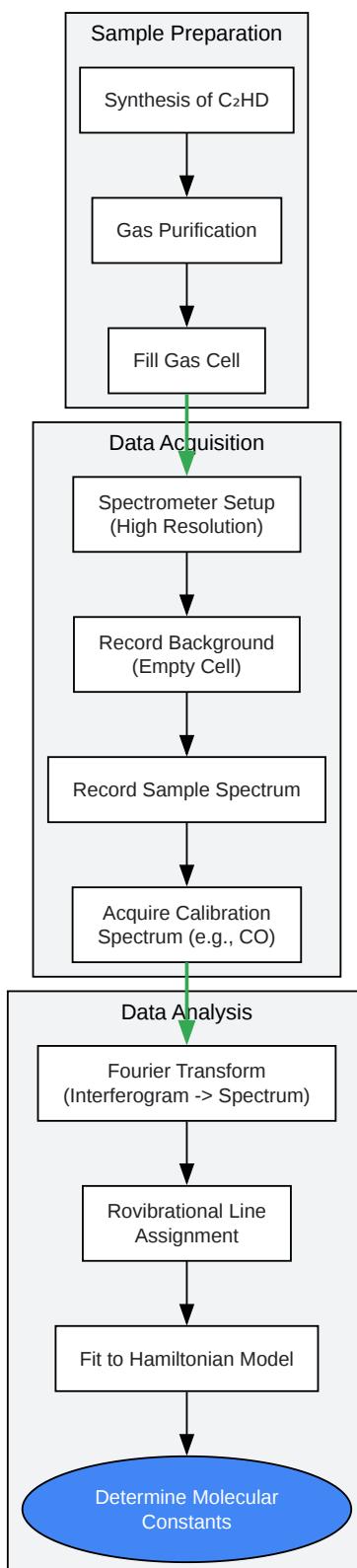
Data Analysis

- Spectrum Processing: Convert the raw interferogram to a spectrum via a Fast Fourier Transform (FFT). Perform apodization if necessary to manage spectral ringing.
- Line Assignment: Identify and assign the rotational quantum numbers (J values) to the peaks in the P and R branches of the observed vibrational bands. This is often done by identifying patterns and using combination differences.
- Fitting: Use a standard Hamiltonian model for a linear molecule to fit the assigned line positions. This fitting process yields the precise values for the band origin (v_0), upper and lower state rotational constants (B' , B''), and centrifugal distortion constants (D' , D'').

Visualized Workflows

Experimental Workflow

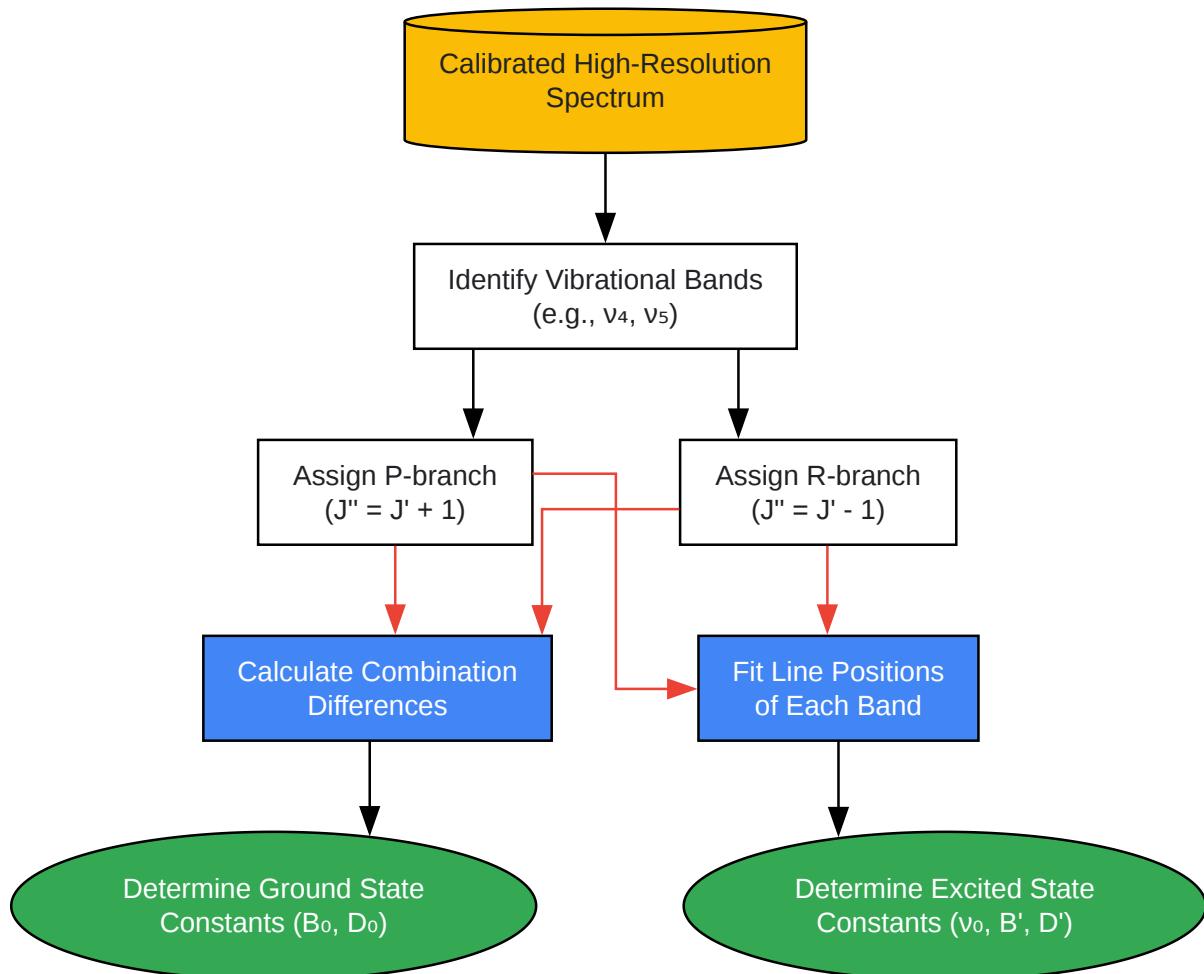
The general workflow for acquiring high-resolution infrared spectra of a gaseous sample like **acetylene-d1** is depicted below.

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Caption: Experimental workflow for high-resolution FTIR spectroscopy of C₂HD.

Data Analysis Logic

The process of extracting molecular constants from a raw spectrum follows a clear logical progression.



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